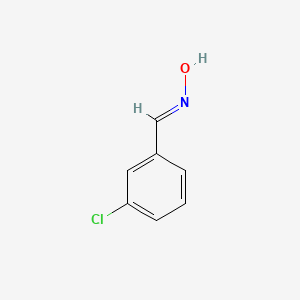

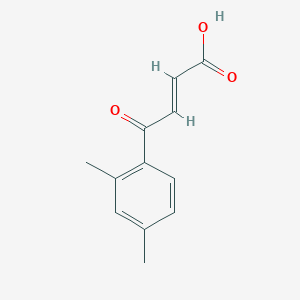

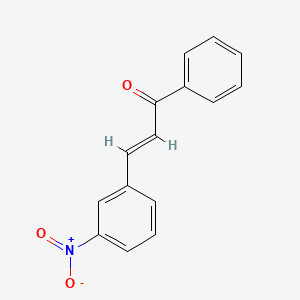

(R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid, commonly known as Boc-L-2-APA-OH, is a synthetic amino acid derivative that has been widely used in scientific research. This compound is a derivative of L-2-aminopropionic acid, which is an important building block for the synthesis of peptides and proteins. Boc-L-2-APA-OH has been used in several studies to investigate its mechanism of action and its potential applications in various fields.

科学的研究の応用

Ab Initio Studies on Carboxylic Acids

Research on simple carboxylic acids, including derivatives similar to (R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid, has been conducted to understand their conformations and reactivity in the gas phase. These studies provide foundational knowledge for designing and synthesizing complex molecules in organic chemistry and drug development (Nagy et al., 2010).

Synthesis of Ureas from Carboxylic Acids

A method involving the transformation of carboxylic acids into ureas showcases the synthetic versatility of carboxylic acid derivatives. This approach highlights the potential of this compound in synthesizing bioactive compounds or intermediates for pharmaceuticals (Thalluri et al., 2014).

Development of Chiral Derivatives

The synthesis of chiral derivatives, including amino acids and their analogs, from this compound, can lead to the development of novel pharmaceuticals and materials. These compounds have significant potential in asymmetric synthesis and drug design, offering pathways to biologically active compounds (Guzmán-Mejía et al., 2007).

Acetic Acid Synthesis

The synthesis of acetic acid from various feedstocks demonstrates the importance of carboxylic acid derivatives in industrial chemistry. Research in this area can provide insights into more sustainable and efficient processes for producing essential chemicals, highlighting the role of carboxylic acid derivatives in green chemistry and industrial applications (Budiman et al., 2016).

作用機序

Target of Action

Z-D-Ala-Gly-OH, also known as 2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid or ®-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid, primarily targets the D-Ala:D-Ala ligase . This enzyme plays a crucial role in bacterial cell wall peptidoglycan biosynthesis .

Mode of Action

The compound interacts with its target, D-Ala:D-Ala ligase, through a distinct phosphorylated form of the antibiotic D-cycloserine . This interaction reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets . The compound also demonstrates a site-selective formation of free amino acids in the OH radical-induced oxidation of peptides and proteins .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides. It is used to form a peptide (amide) bond to a second amino acid . The compound is also involved in the self-assembly of glycopeptides . The position of the Ala residue in the sequence influences the self-assembly of glycopeptides .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Z-D-Ala-Gly-OH is currently limited. It is known that the compound is used in proteomics research , suggesting that it may have bioavailability in biological systems.

Result of Action

The molecular and cellular effects of Z-D-Ala-Gly-OH’s action are primarily related to its interaction with D-Ala:D-Ala ligase. This interaction inhibits the enzyme, affecting the synthesis of bacterial cell wall peptidoglycan . Additionally, the compound’s influence on the self-assembly of glycopeptides could have implications for the structure and function of these molecules .

Action Environment

The action, efficacy, and stability of Z-D-Ala-Gly-OH can be influenced by various environmental factors. For instance, the compound’s ability to form peptide bonds and self-assemble into glycopeptides may be affected by factors such as pH and temperature . .

特性

IUPAC Name |

2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMQRYMCAVZPN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)